molecular formula C9H14N2O2 B13644680 [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol

Katalognummer: B13644680
Molekulargewicht: 182.22 g/mol
InChI-Schlüssel: MMDGBGMWWLPAEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol: is a chemical compound that features an imidazole ring fused with an oxolane ring and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol typically involves the reaction of 1-methylimidazole with an appropriate oxolane derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure high yield and purity. For example, the reaction of 1-methylimidazole with oxirane in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions may convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its imidazole ring is known to interact with various biological targets .

Medicine: The compound has potential therapeutic applications due to its ability to interact with biological macromolecules. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .

Wirkmechanismus

The mechanism of action of [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

  • 2-(1-methyl-1H-imidazol-2-yl)ethanol
  • 1-(2-hydroxyethyl)imidazole
  • 4-(hydroxymethyl)imidazole

Comparison: Compared to these similar compounds, [2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol has a unique oxolane ring that imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Eigenschaften

Molekularformel

C9H14N2O2

Molekulargewicht

182.22 g/mol

IUPAC-Name

[2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol

InChI

InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3

InChI-Schlüssel

MMDGBGMWWLPAEI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CN=C1C2C(CCO2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.